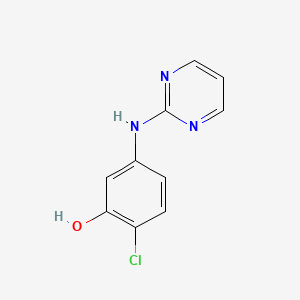

2-Chloro-5-(pyrimidin-2-ylamino)phenol

Description

Properties

CAS No. |

915774-29-7 |

|---|---|

Molecular Formula |

C10H8ClN3O |

Molecular Weight |

221.64 g/mol |

IUPAC Name |

2-chloro-5-(pyrimidin-2-ylamino)phenol |

InChI |

InChI=1S/C10H8ClN3O/c11-8-3-2-7(6-9(8)15)14-10-12-4-1-5-13-10/h1-6,15H,(H,12,13,14) |

InChI Key |

HNYQOTZQTRGTQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)NC2=CC(=C(C=C2)Cl)O |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

Research indicates that 2-Chloro-5-(pyrimidin-2-ylamino)phenol exhibits several pharmacological properties:

- Antiproliferative Activity : Studies have shown that compounds similar to this one can inhibit cancer cell proliferation by targeting specific metabolic pathways crucial for cell division. For instance, certain derivatives have been identified as dual inhibitors of key enzymes involved in purine nucleotide biosynthesis, effectively reducing tumor cell growth .

- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, including those resistant to conventional antibiotics. This is particularly important in the context of rising antibiotic resistance .

Synthesis and Modification

The synthesis of 2-Chloro-5-(pyrimidin-2-ylamino)phenol typically involves multi-step chemical reactions that allow for structural modifications. These modifications can enhance its biological activity or alter its pharmacokinetic properties. For example, variations in the pyrimidine substituents can lead to distinct pharmacological profiles .

Case Studies and Research Findings

- Anticancer Efficacy : A study focused on the antiproliferative effects of pyrimidine derivatives showed that specific structural modifications significantly increased their potency against various cancer cell lines. The findings suggest that 2-Chloro-5-(pyrimidin-2-ylamino)phenol could be developed into a potent anticancer agent through further optimization .

- Antimicrobial Activity : Another investigation highlighted the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MIC) were significantly lower than many other tested compounds, indicating its potential as a novel antimicrobial agent .

Data Summary Table

| Application Type | Tested Compound | MIC/IC50 Values | Remarks |

|---|---|---|---|

| Antiproliferative | 2-Chloro-5-(pyrimidin-2-ylamino)phenol | 38 nM (GI50) | Effective against various cancer cells |

| Antimicrobial | 2-Chloro-5-(pyrimidin-2-ylamino)phenol | 15.62 - 31.25 μmol/L | Effective against MRSA |

| Enzyme Inhibition | Related pyrimidine derivatives | N/A | Dual inhibition of GARFTase and AICARFTase |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyrimidine Linkages

5-(2-Hydroxyphenyl)-2-hydroxypyrimidine (CAS 1820638-81-0)

- Structure : Features a hydroxyphenyl group directly attached to a hydroxypyrimidine ring.

- Key Differences: Lacks the chloro substituent and amino linker present in 2-Chloro-5-(pyrimidin-2-ylamino)phenol.

- The dual hydroxyl groups may enhance solubility in polar solvents .

3-[4-(2,4-Dimethyl-thiazol-5-yl)-pyrimidin-2-ylamino]-phenol (CK5)

- Structure: Contains a pyrimidin-2-ylamino-phenol core with a thiazole substituent.

- Key Differences : The thiazole group introduces steric bulk and alters electronic properties, likely increasing binding affinity in biological systems (e.g., enzyme inhibition).

Chlorophenol Derivatives with Varied Substituents

2-Chloro-5-(trifluoromethyl)phenol

- Structure: Chlorophenol with a trifluoromethyl (-CF₃) group.

- Key Properties :

- pKa : 7.49 (predicted), indicating moderate acidity due to strong electron-withdrawing effects of -CF₃.

- Boiling Point : 87–88°C at 38 mmHg.

- Comparison: The -CF₃ group increases hydrophobicity and metabolic stability compared to the pyrimidinylamino group, which may enhance hydrogen-bonding capacity .

5-Chloro-2-hydroxyaniline

- Structure: Simplistic chlorinated aminophenol without a pyrimidine moiety.

- Key Properties: Molecular Weight: 143.57 g/mol (vs. ~230–250 g/mol for the target compound). Applications: Used as an oxidation base in dyes, highlighting the role of chloro-phenol motifs in industrial chemistry.

- Implications : The smaller size improves solubility but reduces structural complexity for targeted interactions .

Compounds with Alternative Aromatic Systems

2-Chloro-5-(3-cyano-2-fluorophenyl)phenol

- Structure: Chlorophenol linked to a fluorinated, cyano-substituted benzene ring.

- Key Differences: The cyano (-CN) and fluorine substituents create a polarized aromatic system, enhancing reactivity in cross-coupling reactions.

- Implications : Demonstrates how halogen and electron-withdrawing groups on adjacent rings can influence electronic properties and synthetic utility .

2-Chloro-5-(piperidin-1-ylmethyl)phenol (CAS 1881329-82-3)

- Structure: Chlorophenol with a piperidine group attached via a methylene bridge.

- Key Properties :

- Molecular Weight : 225.71 g/mol.

- Functionality : The basic piperidine group introduces pH-dependent solubility, contrasting with the neutral pyrimidine in the target compound.

- Implications : Highlights the impact of nitrogen-containing substituents on physicochemical behavior .

Physicochemical and Functional Comparisons

| Compound | Molecular Formula | Key Substituents | Notable Properties |

|---|---|---|---|

| 2-Chloro-5-(pyrimidin-2-ylamino)phenol | C₁₀H₈ClN₃O | -Cl, -NH-pyrimidine | Likely moderate acidity, hydrogen-bonding sites |

| 5-(2-Hydroxyphenyl)-2-hydroxypyrimidine | C₁₀H₈N₂O₂ | Dual -OH groups | High polarity, potential for tautomerism |

| 2-Chloro-5-(trifluoromethyl)phenol | C₇H₄ClF₃O | -Cl, -CF₃ | High acidity (pKa ~7.5), hydrophobic |

| CK5 | C₁₅H₁₄N₄OS | Thiazole-pyrimidine hybrid | Enhanced steric bulk, bioactivity |

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing 2-Chloro-5-(pyrimidin-2-ylamino)phenol, and how can spectral contradictions be resolved?

- Methodological Answer : Utilize a combination of NMR (¹H/¹³C), FT-IR , and high-resolution mass spectrometry (HRMS) to confirm the molecular structure. For resolving discrepancies in spectral data (e.g., unexpected peaks or shifts), cross-validate with computational tools like density functional theory (DFT) to simulate spectra . If contradictions persist, consider impurities or tautomeric forms; recrystallization in different solvents (e.g., DMSO vs. chloroform) may help isolate pure phases.

Q. What are the recommended safety protocols for handling 2-Chloro-5-(pyrimidin-2-ylamino)phenol in laboratory settings?

- Methodological Answer : Follow OSHA/NIOSH guidelines for chlorophenol derivatives:

- PPE : Wear nitrile gloves, lab coats, and chemical splash goggles .

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates.

- Waste disposal : Segregate halogenated waste and treat with alkaline hydrolysis (pH >12) to degrade phenolic groups before disposal .

Q. How can researchers optimize the synthesis yield of 2-Chloro-5-(pyrimidin-2-ylamino)phenol?

- Methodological Answer :

- Reaction conditions : Use a palladium-catalyzed Buchwald-Hartwig coupling between 2-aminopyrimidine and 2-chloro-5-nitrophenol under inert atmosphere (N₂/Ar) at 80–100°C .

- Solvent selection : Polar aprotic solvents (DMF or DMSO) enhance solubility of aromatic intermediates.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol improves purity (>95%) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in functionalizing the pyrimidine ring of 2-Chloro-5-(pyrimidin-2-ylamino)phenol?

- Methodological Answer :

- Directing groups : Introduce a transient protecting group (e.g., Boc on the amino group) to steer electrophilic substitution toward the 4-position of the pyrimidine ring .

- Metal-mediated catalysis : Use Cu(I)-catalyzed Ullmann coupling for selective C–N bond formation at the 5-position, avoiding competing side reactions .

- Computational modeling : Employ DFT-based Fukui function analysis to predict reactive sites and optimize reaction pathways .

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be analyzed for this compound?

- Methodological Answer :

- Dose-response profiling : Perform dose-dependent assays (IC₅₀/EC₅₀) across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate target-specific effects from general cytotoxicity .

- Mechanistic studies : Use RNA-seq or proteomics to identify pathways disrupted at sub-cytotoxic concentrations, focusing on pyrimidine metabolism or kinase inhibition .

- Structural analogs : Compare activity with derivatives lacking the chloro or pyrimidine groups to isolate pharmacophoric motifs .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in 2-Chloro-5-(pyrimidin-2-ylamino)phenol derivatives?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in dichloromethane/methanol (1:1) and refine structures using SHELXL (for small molecules) or PHENIX (for macromolecular complexes) .

- Twinned data correction : For poorly diffracting crystals, apply twin law detection in SHELXD and refine with SHELXL ’s TWIN/BASF commands .

- Hydrogen bonding analysis : Use Mercury software to map intermolecular interactions influencing stability and polymorphism .

Q. How can environmental degradation pathways of this compound be modeled to assess ecotoxicological risks?

- Methodological Answer :

- Photolysis studies : Expose aqueous solutions to UV-C light (254 nm) and monitor degradation via LC-MS; identify intermediates like chlorinated quinones .

- QSAR modeling : Apply quantitative structure-activity relationship models (e.g., EPI Suite) to predict biodegradability and bioaccumulation potential .

- Microcosm assays : Test soil/water samples for microbial degradation rates under aerobic/anaerobic conditions .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.